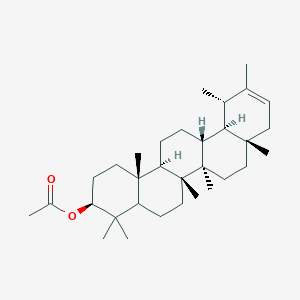
Psi-taraxasterol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Psi-taraxasterol acetate is a complex organic molecule. It belongs to the class of triterpenoids, which are known for their diverse biological activities and structural complexity. This compound is characterized by its multiple chiral centers and a highly substituted picene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Psi-taraxasterol acetate typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Alternatively, it can be synthesized through a series of chemical reactions in a controlled industrial setting, ensuring high yield and purity.
化学反応の分析
Oxymercuration-Demercuration with Allylic Rearrangement
Reagents/Conditions :
-
Hg(OAc)₂ in glacial acetic acid at elevated temperatures
Reaction Outcome :
-
Forms 19-epi-taraxasteryl acetate via allylic rearrangement
-
Driven by steric hindrance from 19- and 17-methyl groups, preventing normal oxymercuration
Key Observations :
-
Conformational analysis reveals a twisted E-ring due to 12-methylene/19-methyl interactions
-
Base-catalyzed epimerization of intermediates enables partial synthesis of 19-epi derivatives
Boron Trifluoride-Mediated Rearrangement
Substrate : Taraxa-20α,21α-oxido-3β-yl acetate (epoxide of Ψ-taraxasteryl acetate)
Reagents/Conditions :
-
BF₃·Et₂O in benzene
Products :
| Product | Structure | Yield (%) |
|---|---|---|
| Taraxa-21-oxo-3β-yl acetate | Ketone derivative | 45 |
| Isoolean-19-oxo-3β-yl acetate | Isooleanane skeleton rearrangement | 30 |
Mechanism :
Aqueous Perchloric Acid Treatment
Reagents/Conditions :
-
HClO₄ (aqueous)
Products :
Acid-Catalyzed Chlorination
Substrate : Taraxa-20α,21α-oxido-3β-yl acetate
Reagents/Conditions :
-
Dry HCl in chloroform
Product :
Biosynthetic Methyl Shift Reactions
Enzymatic Context :
-
Catalyzed by taraxasterol synthases (TXSS) in plants (e.g., Calendula officinalis)
-
Requires 2,3-oxidosqualene as precursor
Key Steps :
-
Cyclization of 2,3-oxidosqualene to dammarenyl cation
-
Methyl shift from oleanyl cation → taraxasteryl cation
-
Deprotonation → Ψ-taraxasterol
Mutagenesis Insights :
| Enzyme Mutant | α/β-Amyrin Production | Ψ-Taraxasterol Production |
|---|---|---|
| CoMAS (wild-type) | High | Low |
| CoMAS I367M | ↓ 60% | ↑ 300% |
| CoMAS E371D | No change | ↑ 150% |
| CoMAS I367M/E371D | ↓ 85% | ≈ CoTXSS levels |
Data from transient expression in Nicotiana benthamiana
Functionalization via Cytochrome P450 Enzymes
Enzymes :
-
CoCYP716A392 and CoCYP716A393 (C-16 hydroxylases)
Reaction :
-
Hydroxylation at C-16 of Ψ-taraxasterol acetate → anti-inflammatory diols (e.g., faradiol)
Mutational Effects :
-
A285V mutation shifts substrate preference to β-amyrin
Stereochemical Modifications
Epimerization :
科学的研究の応用
Chemical Properties and Sources
Psi-taraxasterol acetate is derived from plants such as Taraxacum formosanum and Sonchus asper. It has been identified for its structural similarity to other triterpenoids, which are known for their bioactive properties. The compound's chemical formula is C32H52O2 .
Pharmaceutical Applications
- Anti-inflammatory Activity :
- Skin Regeneration :
- Photoprotection :
- Antimicrobial Properties :
Cosmetic Applications
- Anti-aging Formulations :
- Sensitive Skin Treatments :
- Moisturizing Agents :
Data Table: Summary of Applications
Case Studies
- A study published in Biorxiv demonstrated that extracts containing this compound significantly inhibited pro-inflammatory cytokine release in LPS-activated human monocytic cells, confirming its potential as an anti-inflammatory agent .
- Another investigation highlighted the compound's effectiveness in stimulating dermal macromolecule synthesis, crucial for skin health, particularly in aging populations where collagen production declines .
作用機序
The mechanism of action of Psi-taraxasterol acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds
Arnidenediol: Another triterpenoid with a similar core structure but different functional groups.
Faradiol: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
Psi-taraxasterol acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
4586-65-6 |
|---|---|
分子式 |
C32H52O2 |
分子量 |
468.8 g/mol |
IUPAC名 |
[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24?,25-,26+,27-,29-,30+,31-,32-/m1/s1 |
InChIキー |
DYTVUYVLJDSMFA-SFCKFDFDSA-N |
SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |
異性体SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |
正規SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |
同義語 |
psi-taraxasterol acetate urs-20-en-3-ol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















